![molecular formula C7H11Cl2N3 B122612 5,6,7,8-テトラヒドロピリド[4,3-d]ピリミジン二塩酸塩 CAS No. 157327-49-6](/img/structure/B122612.png)

5,6,7,8-テトラヒドロピリド[4,3-d]ピリミジン二塩酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine dihydrochloride" is a derivative of the pyrido[4,3-d]pyrimidine family, which is a class of heterocyclic compounds that have been extensively studied due to their diverse biological activities and potential therapeutic applications. The papers provided focus on the synthesis, molecular structure, chemical reactions, and physical and chemical properties of related pyrido[4,3-d]pyrimidine derivatives.

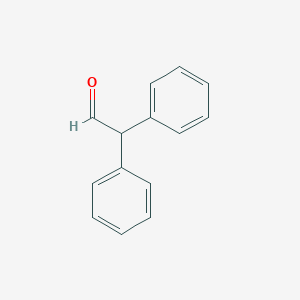

Synthesis Analysis

The synthesis of pyrido[4,3-d]pyrimidine derivatives has been achieved through various methods. For instance, the synthesis of 5-aryl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acids was performed using microwave and ultrasound irradiation, starting from 6-aminopyrimidines and arylidene derivatives of pyruvic acid, which provided high yields and environmentally friendly conditions . Another study reported the synthesis of 7,8-dihydropyrimido[5,4-d]pyrimidines by treating 9-aryl-6-cyanopurines with primary amines, followed by a series of cyclization reactions . Additionally, efficient microwave-assisted conditions were used to synthesize pyrimido[4,5-d]pyrimidine-2,4,7-trione derivatives from 6-amino-1,3-dimethyluracil and aromatic aldehydes .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were elucidated using various spectroscopic techniques. For example, the orientation of the cyclization process in the synthesis of pyrido[2,3-d]pyrimidine derivatives was determined by NMR measurements . The structure of 2-amino-4-hydroxyl-6-hydroxymethyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine was assigned based on spectral data, including 1H NMR, 13C NMR, gHMQC, and HRMS spectra .

Chemical Reactions Analysis

The chemical reactivity of pyrido[4,3-d]pyrimidine derivatives involves various reactions such as nucleophilic attacks, ring-opening, intramolecular cyclization, and tautomeric equilibration . Some derivatives undergo further reactions to form more stable structures, as seen in the synthesis of pyrimido[5,4-d]pyrimidine from 7,8-dihydropyrimido[5,4-d]pyrimidine .

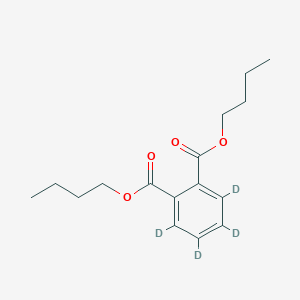

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrido[4,3-d]pyrimidine derivatives include their antioxidant properties, which were evaluated using DPPH free radical scavenging and ORAC assays . The electrochemical properties were also studied, providing insights into the anodic potential oxidation of these compounds . Additionally, the antibacterial properties of some synthesized compounds were investigated, revealing potential applications in the development of new antimicrobial agents .

科学的研究の応用

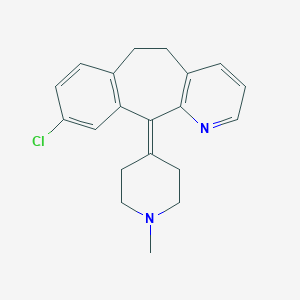

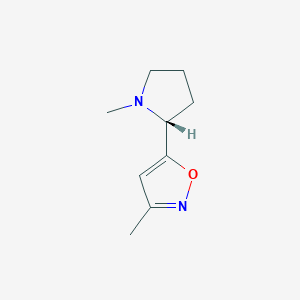

ホスホイノシチド3キナーゼ(PI3K)阻害

この化合物は、細胞成長、増殖、分化、運動性、生存、細胞内輸送などの細胞機能に関与する酵素群であるPI3Kδの選択的阻害剤となるように最適化されています。 この骨格から誘導された化合物11fは、in vivo抗体産生モデルにおいて有効性、高選択性、経口投与可能なPI3Kδ阻害剤として同定されています .

Axl受容体型チロシンキナーゼ阻害

5,6,7,8-テトラヒドロピリド[4,3-d]ピリミジンの誘導体シリーズが設計および合成され、AxlおよびMerチロシンキナーゼに対する阻害活性を評価しました。これらのキナーゼは、さまざまな癌や慢性疾患に関与しています。 その1つの誘導体であるER-001259851-000は、有望な薬物様特性とマウスにおける薬物動態プロファイルを備えた強力かつ選択的なAxl阻害剤として登場しました .

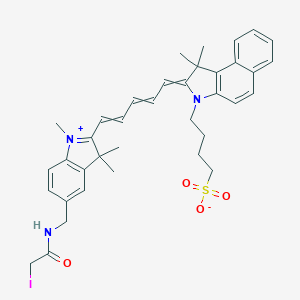

作用機序

Target of Action

The primary target of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine dihydrochloride is the extracellular signal-regulated kinase (Erk2) . Erk2 is a key component in the MAPK/ERK pathway , which plays a crucial role in cell proliferation, differentiation, and survival .

Mode of Action

The compound interacts with Erk2, leading to its inhibition . This inhibition results in a knockdown of phospho-RSK levels in HepG2 cells and tumor xenografts . RSK is a downstream effector in the MAPK/ERK pathway, and its knockdown disrupts the pathway’s function .

Biochemical Pathways

The affected pathway is the MAPK/ERK pathway . This pathway is involved in transmitting signals from receptors on the cell surface to the DNA in the nucleus. It plays a key role in the regulation of gene expression critical in the cell cycle, apoptosis, and cell differentiation .

Result of Action

The result of the compound’s action is a reduction in the activity of the MAPK/ERK pathway . This can lead to a decrease in cell proliferation and an increase in programmed cell death or apoptosis . This makes the compound a potential candidate for the treatment of diseases characterized by overactive ERK signaling, such as certain types of cancer .

Safety and Hazards

特性

IUPAC Name |

5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3.2ClH/c1-2-8-3-6-4-9-5-10-7(1)6;;/h4-5,8H,1-3H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLSBRWTXCPUJMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=CN=CN=C21.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Cl2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

157327-49-6 |

Source

|

| Record name | 157327-49-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Methoxyimidazo[1,2-A]pyrazine](/img/structure/B122559.png)

![methyl (2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-formamido-3-sulfanylpropanoyl]amino]-4-methylpent-4-enoyl]amino]-3-phenylpropanoyl]amino]-3-sulfanylpropanoate](/img/structure/B122569.png)